N-Benzoylglycylcyanamide
Description
N-Benzoylglycylcyanamide (chemical formula: C₁₀H₁₀N₄O₂) is a synthetic organic compound featuring a benzoyl group linked to a glycylcyanamide moiety. These compounds share a benzoylated backbone but differ in functional groups: cyanamide (-NH-C≡N) in this compound versus amide (-CONH₂) or carboxylic acid (-COOH) groups in related derivatives.
Key characteristics inferred from analogs include:
- Molecular stability: The benzoyl group contributes to hydrophobicity, while the cyanamide group may enhance reactivity due to its nitrile functionality.
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
N-[2-(cyanoamino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C10H9N3O2/c11-7-13-9(14)6-12-10(15)8-4-2-1-3-5-8/h1-5H,6H2,(H,12,15)(H,13,14) |
InChI Key |
GDWWULFTBCMGDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between N-Benzoylglycylcyanamide and related compounds:
Key Comparisons :
Reactivity: The cyanamide group in this compound is more reactive than the amide groups in N-Benzoylglycylglycinamide or Benzoylglycylglycine. This reactivity could facilitate nucleophilic additions or cyclization reactions, common in cyanamide chemistry . In contrast, the thioamide in Benzoylmercaptoacetylglycyl exhibits metal-binding properties, making it suitable for diagnostic imaging .
Thermodynamic Stability :
- Benzoylglycylglycine has a well-characterized formation enthalpy (ΔfH°solid = -833.0 ± 1.5 kJ/mol), indicating high stability due to its carboxylic acid group and hydrogen-bonding capacity . This compound likely has lower stability due to the less polar cyanamide group.
Biological Applications :
- N-Benzoylglycylglycinamide serves as a peptide intermediate in drug synthesis , while N-Benzoyl-L-arginine-pNA is a protease substrate in biochemical assays . This compound’s cyanamide group may confer unique inhibitory or catalytic properties, though experimental data are lacking.
Solubility :
- Carboxylic acid-containing derivatives (e.g., Benzoylglycylglycine) are more water-soluble than cyanamide or thioamide analogs, which tend to aggregate in aqueous environments .
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